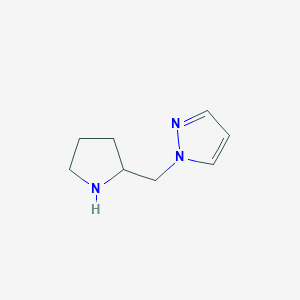

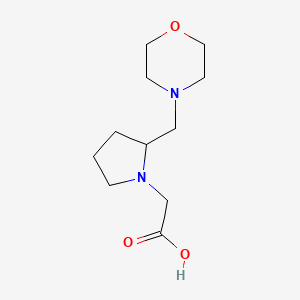

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar structures. For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of sphingosine-1-phosphate (S1P) receptors indicates the biological relevance of pyrrolidinyl acetic acids . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine as a potent M1 selective muscarinic agonist shows the significance of incorporating morpholine and pyrrolidine moieties for biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and various reaction conditions. For example, the one-pot synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, indicating the potential for complex reaction schemes in the synthesis of pyrrolidine derivatives . The synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids also involves a series of reactions to achieve the desired biological activity . These methods could potentially be adapted for the synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.

Molecular Structure Analysis

While the exact molecular structure of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is not discussed, the papers provide insights into the structural aspects of similar compounds. For instance, the cyclometalated Pd(II) and Ir(III) complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) provide information on the detailed structures determined by X-ray diffraction . This suggests that X-ray crystallography could be a valuable tool in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the compound of interest. The radical synthesis of pyrrol-2-acetic acids involves I-transfer radical addition, which could be a useful reaction in the synthesis or modification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) provides a pathway to diastereomerically pure pyrrolidin-2-ones, which could be related to the synthesis of pyrrolidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid are not directly discussed in the papers. However, the biological activities of 2-aryl(pyrrolidin-4-yl)acetic acids as S1P receptor agonists and their pharmacokinetic properties in rats suggest that pyrrolidine derivatives can have significant biological properties . The luminescent properties of cyclometalated complexes also indicate that structural modifications can lead to changes in physical properties such as luminescence .

科学的研究の応用

Agonists of S1P Receptors

2-Aryl(pyrrolidin-4-yl)acetic acids, a series including the compound , have been evaluated as agonists of S1P receptors. These analogs can induce a lowering of lymphocyte counts in mice and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).

Antinociceptive Activity

Derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid, related to the compound, have been synthesized and tested for antinociceptive activity. Some derivatives showed potent antinociceptive activity comparable to aspirin (Nacak et al., 1999).

Antitubercular and Antifungal Activity

Novel derivatives involving 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid exhibited significant antitubercular and antifungal activities. The structure of these compounds was confirmed by various spectroscopic methods (Syed et al., 2013).

Force Degradation Study

A force degradation study of Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL)Thio) Acetate, a related compound, helped in understanding the stability and degradation behavior under various conditions, which is crucial for pharmaceutical applications (Varynskyi et al., 2019).

Synthesis of GABA Analogues

The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported. These analogues, substituted at the 4-position, were synthesized using a combination of intermolecular photocycloaddition and fragmentation reactions (Petz et al., 2019).

Pharmacological Activity of Carboxamides

Synthesis of new substituted 1H-1-pyrrolylcarboxamides, including derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, was conducted for pharmacological interest. The carboxamides were characterized and identified through various spectroscopic techniques, indicating potential pharmacological applications (Bijev et al., 2003).

特性

IUPAC Name |

2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYMBKXVLLMQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)